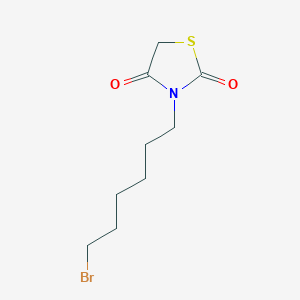
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their applications in medicinal chemistry, particularly in the treatment of diabetes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-thiazolidinedione with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinedione core can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(6-aminohexyl)-2,4-thiazolidinedione derivative.
Aplicaciones Científicas De Investigación
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-diabetic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new thiazolidinedione-based therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism . The addition of the bromohexyl group may influence the compound’s binding affinity and specificity for PPARγ or other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in diabetes treatment.
Pioglitazone: A widely used thiazolidinedione with similar applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromohexyl group, which can alter its chemical and biological properties compared to other thiazolidinediones. This modification can potentially enhance its efficacy, selectivity, and safety profile in various applications.
Propiedades
Fórmula molecular |
C9H14BrNO2S |
|---|---|
Peso molecular |
280.18 g/mol |
Nombre IUPAC |
3-(6-bromohexyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14BrNO2S/c10-5-3-1-2-4-6-11-8(12)7-14-9(11)13/h1-7H2 |
Clave InChI |
RJDKHOSWKMFCKR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)S1)CCCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B8683099.png)












![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
